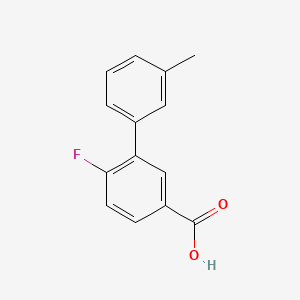

4-Fluoro-3-(3-methylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(3-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO2 . It is a derivative of benzoic acid, which has a fluorine atom and a methyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of 4-Fluoro-3-(3-methylphenyl)benzoic acid can be achieved through various methods. One such method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another method includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(3-methylphenyl)benzoic acid consists of a benzene ring with a fluorine atom and a methyl group attached to it . The presence of these substituents affects the chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-3-(3-methylphenyl)benzoic acid are complex due to the presence of both the fluorine atom and the methyl group on the benzene ring . These substituents can influence the reactivity of the compound and lead to a variety of reaction outcomes .Physical And Chemical Properties Analysis

4-Fluoro-3-(3-methylphenyl)benzoic acid has a molecular weight of 230.24 . The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the methyl group on the benzene ring .Scientific Research Applications

Chemical Synthesis

“4-Fluoro-3-(3-methylphenyl)benzoic acid” is used in various chemical synthesis processes . For instance, it can be used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

Pharmaceutical Research

This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Material Science

In the field of material science, “4-Fluoro-3-(3-methylphenyl)benzoic acid” is used due to its unique properties. The fluoride substituent enables nucleophilic aromatic substitution .

Bioactive Compound Derivatives

New derivatives of “4-Fluoro-3-(3-methylphenyl)benzoic acid” can be synthesized and characterized as bioactive compounds . The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates .

Research and Development

“4-Fluoro-3-(3-methylphenyl)benzoic acid” is used in research and development in various fields. Its unique properties make it a valuable compound for scientific research .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-3-(3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-8-11(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVUKAUZUEYPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680847 |

Source

|

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(3-methylphenyl)benzoic acid | |

CAS RN |

1261928-43-1 |

Source

|

| Record name | 6-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)